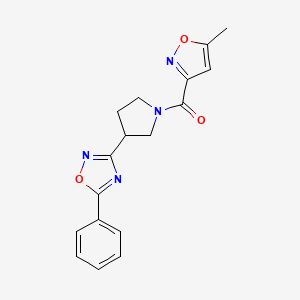

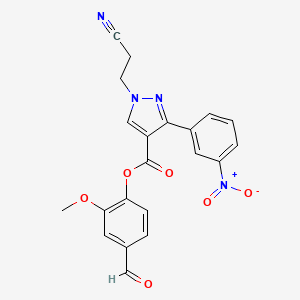

(5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.

BenchChem offers high-quality (5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of (5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. The presence of the isoxazole and oxadiazole moieties contributes to its ability to inhibit the growth of various bacterial and fungal strains. Research has demonstrated that derivatives of this compound exhibit significant activity against pathogens, making it a promising candidate for developing new antibiotics .

Anticancer Research

The structural features of this compound make it a candidate for anticancer research. The oxadiazole ring is known for its anticancer properties, and when combined with the isoxazole and pyrrolidine rings, it can enhance the compound’s ability to target and kill cancer cells. Studies have indicated that such compounds can induce apoptosis in cancer cells, providing a basis for further investigation .

Anti-inflammatory Applications

Compounds containing isoxazole and oxadiazole rings have been explored for their anti-inflammatory properties. This specific compound could be used to develop new anti-inflammatory drugs, potentially offering better efficacy and fewer side effects compared to existing treatments. Research in this area focuses on the compound’s ability to inhibit inflammatory pathways and reduce cytokine production .

Neuroprotective Agents

The combination of isoxazole and oxadiazole rings in this compound suggests potential neuroprotective effects. These compounds can protect neurons from oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Research is ongoing to explore the mechanisms by which these compounds can prevent neuronal damage and improve cognitive function .

Antiviral Research

Given the structural complexity and biological activity of this compound, it is being investigated for antiviral applications. The isoxazole and oxadiazole rings can interfere with viral replication and inhibit the activity of viral enzymes. This makes the compound a potential candidate for developing new antiviral drugs, particularly against viruses that have developed resistance to existing treatments .

Enzyme Inhibition Studies

This compound can be used in enzyme inhibition studies due to its ability to interact with various enzymes. The isoxazole and oxadiazole rings can bind to enzyme active sites, inhibiting their activity. This property is valuable in drug discovery, where enzyme inhibitors are sought for treating diseases like hypertension, diabetes, and cancer .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique structure can be exploited to develop new materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength. Research in this area focuses on synthesizing polymers and other materials incorporating this compound to enhance their performance .

Photodynamic Therapy

The compound’s structure suggests it could be used in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The isoxazole and oxadiazole rings can be modified to enhance their light absorption properties, making them effective agents in PDT. Research is exploring how these compounds can be optimized for better efficacy and reduced side effects in cancer treatment .

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. Isoxazole derivatives have been known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Mode of Action

It is known that the isoxazole ring in the compound can interact with various biological targets based on its chemical diversity .

Biochemical Pathways

It is known that 3-amino-5-methylisoxazole, a related compound, is an intermediate formed during the biodegradation of sulfamethoxazole by pseudomonas psychrophila strain ha-4 . This suggests that the compound may be involved in similar biochemical pathways.

Pharmacokinetics

It is known that isoxazole derivatives can be synthesized using eco-friendly synthetic strategies , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

It is known that isoxazole derivatives can exhibit a wide range of biological activities , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the synthesis of isoxazole derivatives can be affected by the presence of metal catalysts . .

Propriétés

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-11-9-14(19-23-11)17(22)21-8-7-13(10-21)15-18-16(24-20-15)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXXZJGRZGWPBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2412880.png)

![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)

![8-oxo-N-(3-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2412886.png)

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412890.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2412897.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2412900.png)